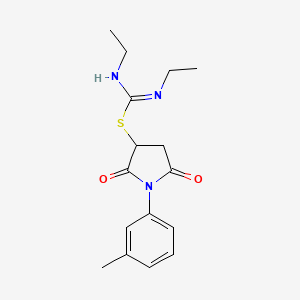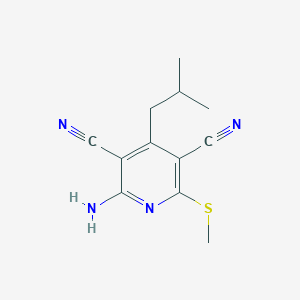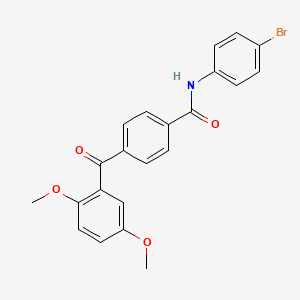
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate, also known as MGCD0103, is a small molecule drug that has been extensively studied for its potential as an anticancer agent. It is classified as a histone deacetylase (HDAC) inhibitor, which means that it works by blocking the activity of enzymes that modify the structure of chromatin, the material that makes up chromosomes.
Mécanisme D'action
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate works by inhibiting the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, which are important for the regulation of gene expression. By inhibiting HDAC activity, this compound causes an increase in histone acetylation, which leads to changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on gene expression, it has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of proteins involved in cell survival, such as AKT and STAT3. In animal studies, this compound has been shown to inhibit tumor growth and metastasis, and to enhance the activity of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is that it has been extensively studied in preclinical models, and has shown promising results in a number of different cancer types. However, one limitation of this compound is that it has not yet been approved for clinical use, and there is limited information available on its safety and toxicity in humans. Additionally, because this compound is a small molecule drug, it may have limited efficacy in treating tumors that have developed resistance to other chemotherapeutic agents.
Orientations Futures
There are a number of potential future directions for research on 1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate. One area of interest is in combination therapy, where this compound is used in conjunction with other chemotherapeutic agents to enhance their effectiveness. Another area of interest is in the development of more potent and selective HDAC inhibitors, which may have fewer side effects and be more effective in treating certain types of cancer. Additionally, there is ongoing research into the role of HDAC inhibitors in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.
Méthodes De Synthèse
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-methylbenzoyl chloride with diethylamine to form 3-methyl-N,N-diethylbenzamide. This intermediate is then reacted with thiourea to form the imidothiocarbamate derivative. Finally, the pyrrolidine ring is introduced through a reaction with 2,5-dioxo-3-pyrrolidinecarboxylic acid. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diethylimidothiocarbamate has been extensively studied for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Propriétés
IUPAC Name |
[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-17-16(18-5-2)22-13-10-14(20)19(15(13)21)12-8-6-7-11(3)9-12/h6-9,13H,4-5,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYBFLGNNYPCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B5022130.png)
![methyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5022138.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5022144.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5022155.png)
![N-methyl-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5022156.png)
![4-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5022161.png)
![1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5022169.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5022177.png)
![N-[2-oxo-2-phenyl-1-(2-pyrimidinylamino)ethyl]benzamide](/img/structure/B5022190.png)
![methyl 4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5022191.png)

![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5022222.png)